

Spectroscopic Profile of H-Asp(Obzl)-OtBu.HCl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Asp(Obzl)-OtBu.HCl*

Cat. No.: *B1526304*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **H-Asp(Obzl)-OtBu.HCl** (L-Aspartic acid β -benzyl ester α -tert-butyl ester hydrochloride), a critical building block in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is vital for the quality control, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **H-Asp(Obzl)-OtBu.HCl**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic protons (C ₆ H ₅)
~5.15	s	2H	Benzyl CH ₂
~4.20	t	1H	α -CH
~3.00	d	2H	β -CH ₂
~1.45	s	9H	tert-Butyl (CH ₃) ₃

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	Ester Carbonyl (OtBu)
~170	Ester Carbonyl (OBzl)
~135	Quaternary Aromatic Carbon
~128	Aromatic CH
~82	Quaternary tert-Butyl Carbon
~66	Benzyl CH ₂
~50	α -CH
~36	β -CH ₂
~28	tert-Butyl CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Strong, Broad	N-H stretch (amine salt), C-H stretch (aromatic and aliphatic)
~1735	Strong	C=O stretch (ester, OtBu)
~1730	Strong	C=O stretch (ester, OBzl)
~1600, ~1495	Medium	C=C stretch (aromatic ring)
~1220, ~1150	Strong	C-O stretch (esters)

Table 4: Mass Spectrometry Data

m/z	Ion
280.15	[M+H] ⁺
302.13	[M+Na] ⁺

Note: M refers to the free amine form of **H-Asp(Obzl)-OtBu.HCl**.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **H-Asp(Obzl)-OtBu.HCl** was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- ¹H NMR Acquisition:
 - A standard proton experiment was performed with a pulse angle of 30-45 degrees.
 - The spectral width was set to approximately 16 ppm.

- A relaxation delay of 1-2 seconds was used between scans.
- Typically, 16 to 64 scans were acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled carbon experiment was performed.
 - The spectral width was set to approximately 220 ppm.
 - A longer relaxation delay (e.g., 2-5 seconds) was used.
 - A larger number of scans (e.g., 1024 or more) were acquired to achieve a sufficient signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **H-Asp(Obzl)-OtBu.HCl** was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition:
 - The spectrum was recorded in the range of 4000-400 cm⁻¹.
 - A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
 - Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
 - The data was collected in absorbance mode.

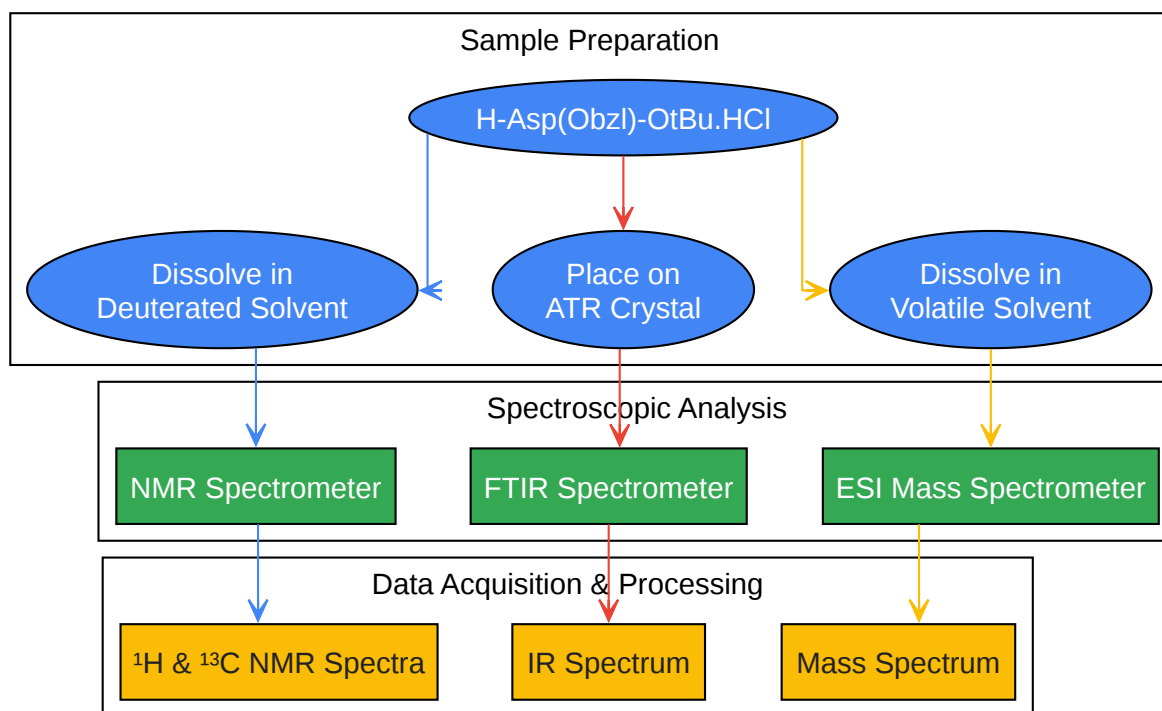
- Data Processing: The resulting spectrum was baseline corrected and the peaks of interest were identified.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **H-Asp(Obzl)-OtBu.HCl** was prepared in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), was used.
- Data Acquisition:
 - The sample was introduced into the ESI source via direct infusion or through an LC column.
 - The mass spectrometer was operated in positive ion mode.
 - The capillary voltage was typically set between 3 and 5 kV.
 - The source temperature was maintained at an appropriate level to facilitate desolvation.
 - Full scan mass spectra were acquired over a relevant m/z range (e.g., 100-500).
- Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak ($[M+H]^+$) and other relevant adducts (e.g., $[M+Na]^+$).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **H-Asp(Obzl)-OtBu.HCl**.



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Caption: Experimental workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com